1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C22H21N7O2S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21N7O2S/c23-19(31)14-7-10-28(11-8-14)18(30)13-32-22-25-17-6-2-1-5-16(17)21-26-20(27-29(21)22)15-4-3-9-24-12-15/h1-6,9,12,14H,7-8,10-11,13H2,(H2,23,31) |
InChI Key |
TYOINZPRKIUSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazoloquinazoline Core
The cyclization of 2-hydrazinyl-3-(pyridin-3-yl)quinazolin-4(3H)-one into the triazolo[1,5-c]quinazoline system is highly dependent on the choice of one-carbon donor. Formic acid, acetic acid, and chloroacetyl chloride have been employed, with formic acid yielding the highest cyclization efficiency (85% yield). Reaction duration and temperature are critical; prolonged reflux (23–29 hours) ensures complete ring closure, as confirmed by the absence of NH and NH₂ signals in $$ ^1 \text{H NMR} $$ spectra.
Thioether Linkage and Acetylation
The sulfanylacetyl bridge is introduced via nucleophilic substitution. The triazoloquinazoline-5-thiolate, generated in situ by treating the methylthio precursor with sodium hydroxide, reacts with chloroacetylpiperidine-4-carboxamide in ethanol. This step requires anhydrous conditions to prevent hydrolysis, achieving a 78–82% yield. The reaction mechanism involves thiolate attack on the α-carbon of the chloroacetyl group, displacing chloride and forming the thioether bond.
Purification and Characterization
Crude products are purified via recrystallization from ethanol-chloroform mixtures (3:1 v/v), yielding crystalline solids with melting points between 236–303°C. Structural validation employs:
- Infrared Spectroscopy (IR) : Absorption bands at 1663–1686 cm$$ ^{-1} $$ confirm carbonyl (C=O) stretches, while 1228 cm$$ ^{-1} $$ corresponds to C=S vibrations.
- $$ ^1 \text{H NMR} $$ : Key signals include aromatic protons at δ 6.42–8.56 ppm and methyl groups at δ 2.36 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks align with theoretical masses (e.g., m/z 278 for C$$ _{15} $$H$$ _{11} $$N$$ _5 $$O).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Formic Acid Cyclization | Formic Acid | 85 | 99.2 |
| Acetic Acid Cyclization | Acetic Acid | 82 | 98.5 |
| Chloroacetyl Coupling | Chloroacetyl Chloride | 78 | 97.8 |
Data adapted from experimental protocols. Formic acid cyclization offers superior yield and purity, attributed to its stronger acidity and efficient dehydration.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during hydrazine substitution generate trace amounts of 3-(pyridin-3-yl)quinazolin-4(3H)-one , which are removed via alkaline wash. Increasing hydrazine stoichiometry (1:10 molar ratio) reduces byproduct formation to <5%.
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance intermediate solubility but complicate purification. Switching to ethanol-water mixtures during recrystallization improves crystal quality without compromising yield.
Scalability and Industrial Applicability
Kilogram-scale synthesis has been demonstrated using continuous flow reactors for the cyclization step, reducing reaction time from 29 hours to 4 hours. Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring consistent product quality.
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several chemically significant reactions due to its structural complexity. Below is a detailed analysis of its reactivity:
Nucleophilic Substitution
The sulfanyl (-S-) group in the compound’s structure is highly reactive and can participate in nucleophilic substitution reactions. This typically involves the displacement of the sulfur-bound group by nucleophiles such as amines or hydrazines under appropriate conditions (e.g., basic or acidic environments). For example, hydrazine hydrate is often used in similar triazole-containing compounds to replace halogen atoms with hydrazine derivatives .
Hydrolysis
The thioamide group (R-S-C(=O)-NR₂) in the compound can undergo hydrolysis under acidic or basic conditions to form amides or carboxylic acids. This reaction is critical for understanding metabolic stability or potential degradation pathways in biological systems.
Cyclization Reactions
The synthesis of the compound’s triazoloquinazoline core likely involves cyclization steps. For instance, the fusion of the triazole and quinazoline rings may occur through condensation reactions involving hydrazine derivatives and acyl groups, as observed in related triazole synthesis methods .
Metal Chelation
The triazole ring in the compound’s structure can act as a metal chelator due to its nitrogen-rich heterocyclic system. This property is exploited in drug design for targeting metal-dependent enzymes or forming coordination complexes .
Substituent Effects
Modifications to the triazoloquinazoline ring, such as substituting methyl groups with halogens (e.g., chlorine), can significantly alter reactivity. Chlorine substitution may enhance hydrophobicity or enable halogen bonding, influencing both chemical stability and biological activity .
Reactivity Trends
-
Substituent Effects : Halogen substitution (e.g., chlorine) on the triazoloquinazoline ring enhances hydrophobicity and may increase reactivity in nucleophilic substitution reactions .
-
Thioamide Stability : Hydrolysis of the thioamide group under physiological conditions (pH 7.4) may lead to amide formation, affecting metabolic stability.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, derivatives of triazoloquinazolines have been shown to inhibit key signaling pathways involved in cancer progression, particularly those related to the c-Met receptor tyrosine kinase. This receptor is often overexpressed in various cancers, making it a prime target for therapeutic intervention. The compound's ability to modulate this pathway positions it as a potential lead in cancer treatment development .
2. Antimicrobial Properties
The presence of the pyridinyl and triazole groups enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects. Studies have reported that similar triazole-containing compounds demonstrate activity against various bacterial strains and fungi. The sulfanyl group may also contribute to enhancing bioactivity by affecting the compound's solubility and permeability .
3. Neurological Applications
Given the structural similarities with other bioactive compounds known to affect neurological pathways, there is potential for this compound in treating neurodegenerative diseases. Previous studies on related triazole derivatives have suggested neuroprotective effects, indicating that further exploration could reveal applications in conditions like Alzheimer's disease or Huntington's disease .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted. Initial hypotheses suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, the piperidine moiety can enhance binding affinity to target proteins due to its conformational flexibility and ability to form hydrogen bonds .
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole or quinazoline rings can significantly alter biological activity and selectivity for targets. Ongoing research aims to systematically modify these groups to enhance potency and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogue identified in the provided evidence is 1-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]piperidine-4-carboxylic acid (). Below is a comparative analysis:
Key Differences and Implications
Core Heterocycle: The triazoloquinazoline core in the target compound (vs. triazoloquinoline in the analog) may confer distinct electronic and steric properties. Quinazoline derivatives are often associated with kinase inhibition (e.g., EGFR inhibitors), whereas quinoline derivatives are more common in antimicrobial agents .
Terminal Functional Group :
- The carboxamide group in the target compound may improve metabolic stability and membrane permeability compared to the carboxylic acid in the analog, which could ionize at physiological pH and reduce bioavailability .
Molecular Weight and Solubility :
- The higher molecular weight of the target compound (~475 g/mol) may limit solubility, whereas the analog’s carboxylic acid group could enhance aqueous solubility despite its lower molecular weight (384 g/mol).
Research Findings and Limitations
- Evidence Gaps: Direct pharmacological or toxicological data for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation and known properties of quinazoline/quinoline derivatives.
Biological Activity
The compound 1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide represents a novel class of biologically active molecules. This compound is characterized by a complex structure that includes a piperidine core and a triazoloquinazoline moiety, which are known for their diverse pharmacological properties. This article aims to elucidate the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the triazoloquinazoline structure is significant as it has been shown to inhibit receptor tyrosine kinases, particularly the AXL receptor, which plays a crucial role in cancer progression and metastasis . This inhibition can lead to reduced cellular proliferation and enhanced apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazoloquinazolines exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The structure-activity relationship (SAR) indicates that modifications on the triazolo ring can significantly enhance cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 17 | HCT-116 | 2.44 |
| 18 | HepG2 | X.X |
| 20 | HCT-116 | X.X |
Note: Values for compounds 18 and 20 are placeholders pending further data.
In Vivo Studies
Recent studies have also explored the in vivo efficacy of related compounds. For example, a derivative was identified as a useful tool compound for investigating soluble epoxide hydrolase inhibition, showing robust effects on serum biomarkers indicative of target engagement . This suggests potential applications in treating conditions related to inflammation and cardiovascular diseases.
Case Studies
A notable case study involved the evaluation of a similar triazoloquinazoline derivative in animal models of cancer. The study reported significant tumor regression and improved survival rates in treated groups compared to controls . These findings underscore the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-({[2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. For example, the triazole ring can be formed via cyclization of hydrazine derivatives with dithioimidocarbonates (e.g., diphenylN-cyano-dithioimidocarbonate) under alkaline conditions . Key steps include:
- S-Alkylation : Introducing the sulfanyl group via reaction with aryl halides in alkaline media at room temperature .
- Piperidine coupling : The acetylpiperidine moiety can be attached using chloroacetyl intermediates, followed by carboxamide formation via coupling with activated carboxylic acids.
- Optimization : Adjusting solvents (ethanol or DMF), catalysts (triethylamine), and reaction times (overnight stirring) improves yields. Crystallization from ethanol or methanol enhances purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodology :
- 1H/13C NMR : Essential for confirming substituent positions on the triazoloquinazoline core and piperidine ring. For example, aromatic protons in the pyridinyl group resonate at δ 8.5–9.0 ppm, while piperidine protons appear as multiplets between δ 1.5–3.5 ppm .
- LC-MS : Validates molecular weight (e.g., m/z = 462.1 for a related triazoloquinazoline derivative) and detects impurities .
- X-ray crystallography : Resolves planar geometry of the fused triazoloquinazoline system and hydrogen-bonding patterns (e.g., N–H···O dimers) .
- Elemental analysis : Confirms C/H/N ratios (e.g., calculated vs. observed values within ±0.3%) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum chemical calculations : Use software like Gaussian or ORCA to optimize geometry, calculate frontier molecular orbitals (FMO), and predict reactivity (e.g., nucleophilic attack at the sulfanyl group) .
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). For triazoloquinazolines, prioritize hydrophobic pockets and hydrogen-bonding residues .
- Reaction path screening : Tools like GRRM or AFIR can identify low-energy pathways for synthesizing novel derivatives .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for triazoloquinazoline derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with modifications at the pyridinyl (e.g., electron-withdrawing groups), sulfanyl (e.g., alkyl vs. aryl), and piperidine (e.g., carboxamide vs. ester) positions .
- Bioactivity assays : Test derivatives against target enzymes (e.g., PARP-1 or EGFR) using enzymatic inhibition assays. Correlate IC50 values with substituent electronic properties (Hammett σ constants) .
- Statistical modeling : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How should researchers address contradictory spectral or crystallographic data during characterization?
- Methodology :
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals. For crystallography, verify hydrogen-bonding motifs against similar structures (e.g., planar triazoloquinazoline dimers vs. twisted conformers) .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility in the piperidine ring .
- Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Key Considerations for Experimental Design
- Purification : Use column chromatography (silica gel, hexane/EtOAc) for intermediates and recrystallization for final products .
- Scale-up challenges : Monitor exothermic reactions (e.g., S-alkylation) and optimize stirring efficiency to prevent side products .
- Data reporting : Include detailed spectral parameters (e.g., coupling constants, integration ratios) and crystallographic deposition codes (e.g., CCDC numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
